

An In-depth Technical Guide to 1-(4-Bromophenyl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)piperidin-4-one

Cat. No.: B188284

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Abstract: This technical guide provides a comprehensive overview of **1-(4-Bromophenyl)piperidin-4-one**, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its core chemical and physical properties, details a robust synthetic methodology, explores its characteristic spectral data, and discusses its reactivity and strategic applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile intermediate.

Introduction and Strategic Importance

1-(4-Bromophenyl)piperidin-4-one is a synthetic organic compound featuring a piperidin-4-one scaffold N-substituted with a 4-bromophenyl group. The strategic importance of this molecule lies in the convergence of two highly valuable pharmacophores. The piperidin-4-one nucleus is a privileged structure found in a multitude of biologically active compounds, recognized for its role in CNS-active agents, as well as anticancer, anti-HIV, antibacterial, and antifungal therapeutics[1]. The aryl bromide moiety serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This dual functionality makes **1-(4-Bromophenyl)piperidin-4-one** an exceptionally valuable starting material for the construction of complex molecular architectures in pharmaceutical research.

Physicochemical and Structural Properties

The fundamental properties of **1-(4-Bromophenyl)piperidin-4-one** are summarized below. This data provides the foundational knowledge required for its effective handling, storage, and

application in synthetic protocols.

Property	Value	Source(s)
IUPAC Name	1-(4-bromophenyl)piperidin-4-one	PubChem
CAS Number	154913-23-2	Synblock[2]
Molecular Formula	C ₁₁ H ₁₂ BrNO	PubChem[3]
Molecular Weight	254.12 g/mol	PubChem[3], Synblock[2]
Synonyms	1-(4-Bromophenyl)-4-piperidinone	PubChem
Boiling Point	377.7°C at 760 mmHg (Predicted)	N/A
SMILES	<chem>C1CN(CCC1=O)C2=CC=C(C=C2)Br</chem>	PubChem
InChIKey	FBZGTFCMSGXCRE-UHFFFAOYSA-N	PubChem

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of **1-(4-Bromophenyl)piperidin-4-one** is achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction forms the critical bond between the nitrogen of the piperidin-4-one ring and the brominated aromatic ring.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a reliable method for the synthesis of the title compound from piperidin-4-one hydrochloride and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic; the higher reactivity of the C-I bond allows for selective oxidative addition to the palladium catalyst, leaving the C-Br bond intact for subsequent functionalization.

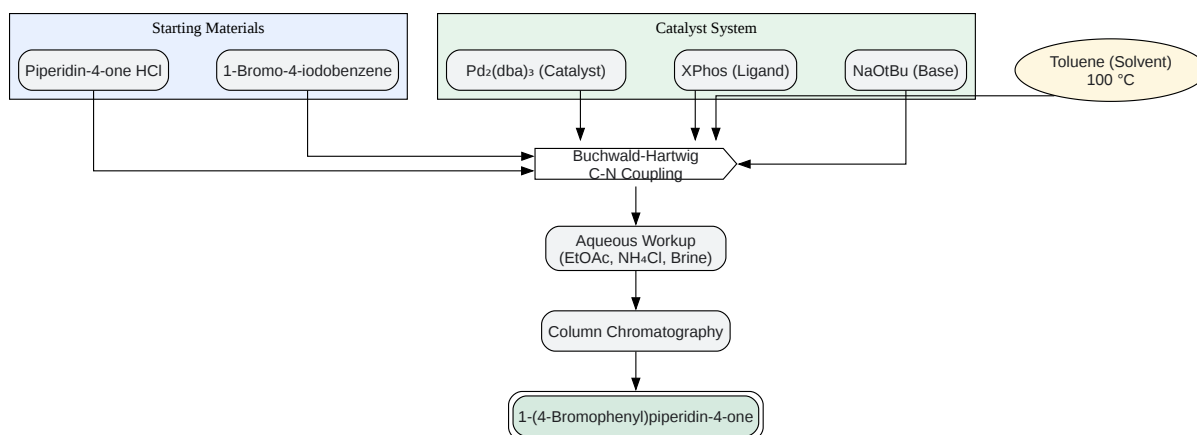
Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, argon-purged Schlenk flask, add $\text{Pd}_2(\text{dba})_3$ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.2 equivalents).
- **Reagent Addition:** Add piperidin-4-one hydrochloride (1.2 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent) to the flask.
- **Solvent Addition:** Add anhydrous toluene via cannula to the flask to achieve a substrate concentration of approximately 0.2 M.
- **Reaction Execution:** Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH_4Cl solution and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield **1-(4-Bromophenyl)piperidin-4-one**.

Causality and Experimental Choices:

- **Catalyst System:** The $\text{Pd}_2(\text{dba})_3$ /XPhos system is chosen for its high efficiency in coupling sterically hindered secondary amines. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.^[6]
- **Base:** Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidinone salt in situ and facilitate the formation of the active amine nucleophile.
- **Solvent:** Toluene is an excellent solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at the elevated temperatures necessary for efficient catalysis, and its ability to dissolve the organic reagents while precipitating some inorganic salts.^[6]

Synthesis Workflow Diagram



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Caption: Buchwald-Hartwig synthesis of the target compound.

Spectral Data and Structural Characterization

While a definitive, published spectrum for this specific compound is not readily available, its structure allows for a reliable prediction of its key spectral features. These predictions are based on extensive data from closely related analogs.^{[7][8]}

- ¹H NMR (400 MHz, CDCl₃):
 - Aromatic Region: Two doublets are expected in the range of δ 6.8-7.5 ppm. The protons ortho to the nitrogen atom (H-2', H-6') will appear as a doublet around δ 6.8-7.0 ppm, while

the protons ortho to the bromine atom (H-3', H-5') will appear as a downfield doublet around δ 7.3-7.5 ppm. Both will exhibit a typical ortho coupling constant ($J \approx 8-9$ Hz).

- Aliphatic Region: Two triplets are expected for the piperidinone protons. The protons alpha to the nitrogen (H-2, H-6) will appear as a triplet around δ 3.4-3.6 ppm. The protons alpha to the carbonyl group (H-3, H-5) will appear as a triplet further downfield, around δ 2.6-2.8 ppm.
- ^{13}C NMR (100 MHz, CDCl_3):
 - Carbonyl Carbon: A characteristic signal for the ketone will be observed significantly downfield, around δ 206-208 ppm.
 - Aromatic Carbons: The ipso-carbon attached to the nitrogen (C-1') is expected around δ 150 ppm. The carbon bearing the bromine (C-4') will be found around δ 115-117 ppm. The remaining aromatic carbons (C-2', C-3', C-5', C-6') will appear in the typical δ 118-133 ppm range.
 - Aliphatic Carbons: The carbons alpha to the nitrogen (C-2, C-6) are expected around δ 49-51 ppm, and the carbons alpha to the carbonyl (C-3, C-5) will be around δ 40-42 ppm.
- Infrared (IR) Spectroscopy (KBr, cm^{-1}):
 - A strong, sharp absorption band corresponding to the C=O stretch of the ketone at approximately 1710-1725 cm^{-1} .
 - C-N stretching vibrations for the aryl-amine bond around 1330-1350 cm^{-1} .
 - Aromatic C=C stretching bands in the 1580-1600 cm^{-1} region.
 - A C-Br stretching band in the fingerprint region, typically around 500-650 cm^{-1} .
- Mass Spectrometry (EI-MS):
 - A prominent molecular ion peak (M^+) and its isotopic partner ($\text{M}+2$) in a nearly 1:1 ratio, which is the characteristic signature of a monobrominated compound. For $\text{C}_{11}\text{H}_{12}\text{BrNO}$, the expected peaks would be at m/z 253 and 255.

Chemical Reactivity and Synthetic Utility

The utility of **1-(4-Bromophenyl)piperidin-4-one** stems from the distinct reactivity of its three key functional domains: the ketone, the tertiary amine, and the aryl bromide.

Reactions at the Ketone Carbonyl

The ketone at the 4-position is a prime site for nucleophilic addition and related transformations.

- **Reduction:** The carbonyl can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4) to yield 1-(4-bromophenyl)piperidin-4-ol. This alcohol is a precursor for many compounds developed as multifactorial agents for Alzheimer's disease.[9]
- **Reductive Amination:** The ketone can be converted into a primary or secondary amine via reductive amination, reacting with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH_3CN).
- **Wittig Reaction:** The carbonyl can be converted to an exocyclic double bond using a phosphorus ylide, providing a route to 4-alkylidene piperidine derivatives.

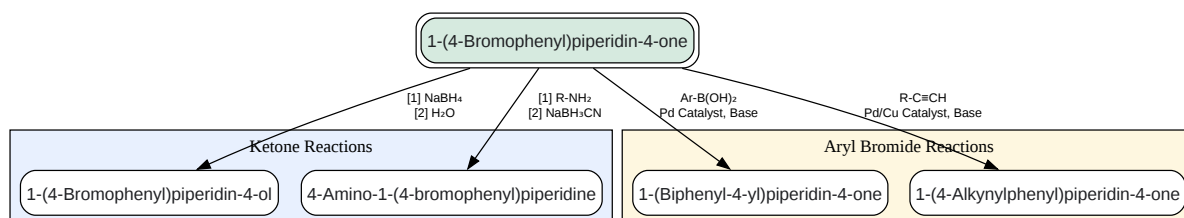
Reactions at the Aryl Bromide

The C-Br bond is the molecule's gateway to diversification through palladium-catalyzed cross-coupling reactions.

- **Suzuki Coupling:** Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and base allows for the formation of a new C-C bond, creating biaryl or styrenyl derivatives.
- **Buchwald-Hartwig Amination:** While the molecule is formed via this reaction, the aryl bromide can be further coupled with a different amine under specific conditions, though this is less common.
- **Sonogashira Coupling:** Coupling with a terminal alkyne using a palladium/copper co-catalyst system introduces an alkynyl substituent.

This dual reactivity allows for orthogonal chemical modifications, where the ketone and the aryl bromide can be functionalized independently to build complex molecular libraries.

Key Reaction Pathways Diagram



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Caption: Key reaction pathways for functionalization.

Applications in Drug Discovery

The piperidin-4-one scaffold is a cornerstone in the design of pharmacologically active agents. The ability to modify both the piperidine ring and the N-aryl substituent makes **1-(4-Bromophenyl)piperidin-4-one** a high-value starting material. Derivatives have been explored in various therapeutic areas:

- **Oncology:** The piperidine core is integral to numerous kinase inhibitors and other anticancer agents.
- **Infectious Diseases:** The structure serves as a template for potent anti-HIV agents, such as CCR5 antagonists, as well as novel antibacterial and antifungal compounds.^{[1][10]}
- **Neuroscience:** Derivatives of the closely related 4-hydroxypiperidine have shown promise as multi-target agents for Alzheimer's disease, inhibiting acetylcholinesterase and modulating amyloid-beta aggregation.^[9]

The ease of diversification via cross-coupling at the bromide position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery.^[11]

Safety and Handling

As with all laboratory chemicals, **1-(4-Bromophenyl)piperidin-4-one** should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids.

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(4-Bromophenyl)piperidin-4-one is a strategically designed chemical intermediate that offers a robust platform for the synthesis of complex, biologically active molecules. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and orthogonal reactivity at both the ketone and aryl bromide positions make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in accelerating the discovery and development of next-generation therapeutics.

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